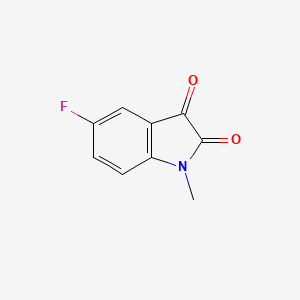

5-fluoro-1-méthyl-1H-indole-2,3-dione

Vue d'ensemble

Description

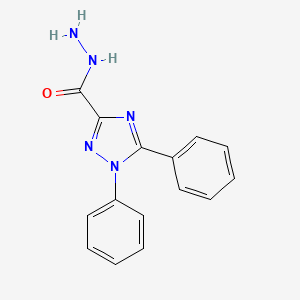

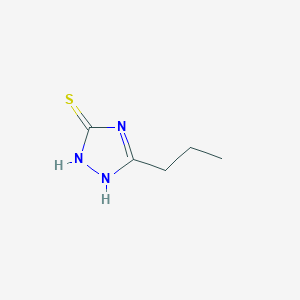

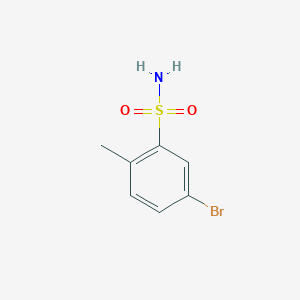

5-Fluoro-1-methyl-1H-indole-2,3-dione, also known as 5-Fluoro-1-methylindoline-2,3-dione, is a chemical compound with the CAS Number: 773-91-1 . It has a molecular weight of 179.15 and its IUPAC name is 5-fluoro-1-methyl-1H-indole-2,3-dione . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 5-fluoro-1-methyl-1H-indole-2,3-dione and its derivatives has been reported in several studies. For instance, an environmentally friendly heterogeneous catalyst Cell-CuI-NPs was employed for the synthesis of biologically promising 1- ((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones via CuAAC click reaction of 5-fluoro- (1-prop-2-ynyl)indoline-2,3-dione, an alkyne with various organic azides in aqueous medium .Molecular Structure Analysis

The molecular structure of 5-fluoro-1-methyl-1H-indole-2,3-dione can be represented by the Inchi Code: 1S/C9H6FNO2/c1-11-7-3-2-5 (10)4-6 (7)8 (12)9 (11)13/h2-4H,1H3 . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis

5-Fluoro-1-methyl-1H-indole-2,3-dione is a solid compound with a molecular weight of 179.15 . It is stored at room temperature in a sealed, dry environment .Applications De Recherche Scientifique

Applications antivirales

Les dérivés de la 5-fluoro-1-méthyl-1H-indole-2,3-dione ont été étudiés pour leurs propriétés antivirales. Des études ont montré que certains dérivés présentent une activité inhibitrice contre une variété de virus à ARN et à ADN, y compris le virus de la grippe A et le virus Coxsackie B4 . Ces résultats suggèrent une utilisation potentielle dans le développement de thérapies antivirales.

Applications anticancéreuses

Les dérivés de l'indole, y compris ceux de la this compound, sont connus pour leurs activités anticancéreuses. Ils peuvent se lier avec une forte affinité à plusieurs récepteurs, ce qui est crucial dans le développement de nouveaux agents thérapeutiques ciblant différents types de cancer .

Applications anti-inflammatoires

La recherche indique que les dérivés de l'indole peuvent présenter des propriétés anti-inflammatoires significatives. Ceci est particulièrement important dans le traitement des maladies inflammatoires chroniques et peut conduire au développement de nouveaux médicaments anti-inflammatoires .

Applications antioxydantes

Le noyau indole est associé à une activité antioxydante, qui est essentielle pour lutter contre le stress oxydatif dans l'organisme. Cette propriété est bénéfique pour prévenir les maladies liées aux dommages oxydatifs .

Applications antimicrobiennes

La this compound et ses dérivés ont montré des promesses en tant qu'agents antimicrobiens. Leur capacité à inhiber la croissance de diverses souches bactériennes fait d'eux des candidats au développement de nouveaux antibiotiques .

Applications antituberculeuses

Compte tenu des activités biologiques à large spectre des dérivés de l'indole, il existe un potentiel d'applications antituberculeuses. Cela pourrait être particulièrement précieux dans la lutte contre les souches de tuberculose résistantes aux médicaments .

Safety and Hazards

Orientations Futures

While the specific future directions for 5-fluoro-1-methyl-1H-indole-2,3-dione are not explicitly mentioned in the search results, it’s clear that the compound and its derivatives have potential in the field of medicinal chemistry. For instance, 5-fluoro-1H-indole-2,3-dione derivatives might have chemotherapeutic drug potential in B-lymphoma patients . The allyl derivative of thiosemicarbazones has benefit both B-lymphoma and chronic myeloid leukemia patients in a large spectrum .

Mécanisme D'action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Indole derivatives are known to show various biologically vital properties , suggesting that they may have significant molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

5-Fluoro-1-methyl-1H-indole-2,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity .

Cellular Effects

The effects of 5-fluoro-1-methyl-1H-indole-2,3-dione on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, 5-fluoro-1-methyl-1H-indole-2,3-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cell proliferation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-fluoro-1-methyl-1H-indole-2,3-dione can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-fluoro-1-methyl-1H-indole-2,3-dione vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

5-Fluoro-1-methyl-1H-indole-2,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of 5-fluoro-1-methyl-1H-indole-2,3-dione within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or accumulate in certain tissues, influencing its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 5-fluoro-1-methyl-1H-indole-2,3-dione plays a significant role in its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

5-fluoro-1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJRLOILUKMNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365299 | |

| Record name | 5-fluoro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773-91-1 | |

| Record name | 5-fluoro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

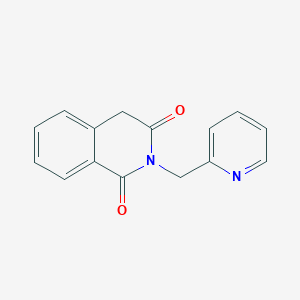

![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)

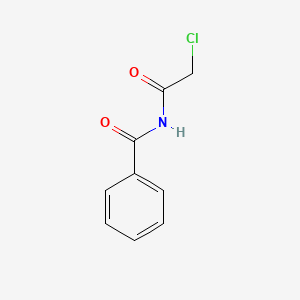

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)